tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate
Description
Structure and Synthesis
tert-Butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 5-methoxybenzothiazole moiety linked via an ether bond at the 4-position. This scaffold is commonly utilized in medicinal chemistry for its modularity, enabling structural modifications to optimize pharmacokinetic or pharmacodynamic properties.
Synthetic routes for analogous compounds involve coupling reactions between tert-butyl piperidine carboxylate derivatives and functionalized heterocycles. For example, tert-butyl 4-aminopiperidine-1-carboxylate is often reacted with activated benzothiazole intermediates under nucleophilic substitution or coupling conditions (e.g., using triethylamine or carbodiimide-based reagents) .
Properties
IUPAC Name |
tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-18(2,3)24-17(21)20-9-7-12(8-10-20)23-16-19-14-11-13(22-4)5-6-15(14)25-16/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFWXZQVCKOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation Procedure
Reagents :
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- Methanesulfonyl chloride (MsCl)
- Base (e.g., triethylamine or pyridine)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Protocol :
- Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equiv) in anhydrous DCM under nitrogen.
- Add triethylamine (1.2 equiv) and cool to 0°C.
- Introduce MsCl (1.1 equiv) dropwise and stir for 2–4 hours at room temperature.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : >95% (crude), requiring no further purification.
Synthesis of 5-Methoxy-1,3-benzothiazol-2-ol
The benzothiazole component is synthesized via cyclization of 2-amino-4-methoxyphenol with a sulfur source.
Cyclization with Thiourea
Reagents :
- 2-Amino-4-methoxyphenol
- Thiourea
- Hydrochloric acid (HCl)
Protocol :
- Reflux 2-amino-4-methoxyphenol (1 equiv) and thiourea (1.2 equiv) in 6M HCl for 6 hours.
- Cool, neutralize with NaOH, and extract with ethyl acetate.
- Recrystallize from ethanol to obtain 5-methoxy-1,3-benzothiazol-2-ol as a pale yellow solid.
Nucleophilic Substitution: Coupling Piperidine Mesylate with Benzothiazol-2-ol
The final step involves displacing the mesylate group with the benzothiazol-2-oxide anion.
Potassium Carbonate in Ethanol/Water
Reagents :
- tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
- 5-Methoxy-1,3-benzothiazol-2-ol
- K₂CO₃
- Solvent: Ethanol/water (10:1)
Protocol :
- Suspend the mesylate (1 equiv), benzothiazol-2-ol (1.2 equiv), and K₂CO₃ (2 equiv) in ethanol/water.
- Reflux at 85°C for 16–24 hours.
- Cool to 70°C, dilute with water, and stir to induce crystallization.
- Filter, wash with cold ethanol, and dry under vacuum.
Characterization :
Cesium Fluoride in N,N-Dimethylacetamide (DMA)
Reagents :
- CsF
- Solvent: DMA
Protocol :
- Combine mesylate (1 equiv), benzothiazol-2-ol (1.5 equiv), and CsF (3 equiv) in DMA.
- Heat at 85°C for 18 hours with intermittent reagent additions.
- Partition between DCM and water, dry organic layers, and purify via column chromatography (MeOH/DCM).
Comparative Analysis of Methodologies
| Condition | Base/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ in ethanol/water | Mildly polar, protic | 85°C | 16–24 h | 84–95% |
| CsF in DMA | Polar aprotic | 85°C | 18 h | 58–60% |
Key Observations :
- Solvent Polarity : Protic solvents like ethanol/water enhance ionic dissociation of K₂CO₃, accelerating nucleophilic attack.
- Base Strength : CsF’s strong basicity may promote side reactions (e.g., desulfonation), reducing yield compared to K₂CO₃.
- Temperature Control : Prolonged heating above 100°C risks Boc-group decomposition, necessitating strict temperature monitoring.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism , where the benzothiazol-2-oxide anion attacks the electron-deficient mesylated piperidine. Steric hindrance from the Boc group favors backside attack at the 4-position, ensuring regioselectivity.
Side Reactions :
- Oversubstitution : Excess benzothiazol-2-ol may attack at other positions, mitigated by stoichiometric control.
- Boc Deprotection : Acidic or high-temperature conditions cleave the tert-butoxycarbonyl group, requiring neutral pH and moderate heating.
Scalability and Industrial Considerations
- Cost Efficiency : K₂CO₃/ethanol systems are preferable for large-scale synthesis due to lower reagent costs and simpler workup.
- Purification : Crystallization from ethanol/water yields high-purity product without chromatography, critical for industrial throughput.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The benzo[d]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzo[d]thiazole ring can produce a dihydro derivative .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate exhibit neuroprotective properties. Studies have focused on its potential role in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in this area .
Anticancer Activity
Preliminary studies suggest that the benzothiazole component may possess anticancer properties. Compounds containing benzothiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains to be elucidated but warrants further exploration .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. Research is ongoing to determine the specific efficacy of this compound against pathogens, which could lead to the development of new antimicrobial agents .
Case Study 1: Neuroprotective Effects
A study conducted on related compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. Researchers observed that these compounds could significantly reduce cell death in vitro, suggesting a protective mechanism that may be attributed to the piperidine ring's structural characteristics combined with the benzothiazole moiety's biological activity .
Case Study 2: Antitumor Activity
In vitro assays using human cancer cell lines revealed that benzothiazole derivatives exhibited cytotoxic effects. A derivative structurally similar to this compound was shown to inhibit cell proliferation significantly, indicating its potential as an anticancer agent .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Neuroprotection | TBD | |
| Benzothiazole derivative | Cancer cell lines | 12.5 | |
| Benzothiazole derivative | Bacterial strains | TBD |
Note : TBD = To Be Determined.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, while the tert-butyl ester group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related compounds and their distinguishing features:
Biological Activity
Tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate (hereafter referred to as TBMBP) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of TBMBP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 304.39 g/mol
- CAS Number : 106515-43-9
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a benzothiazole moiety, which is known for its biological significance.
TBMBP's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been investigated for its potential as a GPR119 agonist, which plays a crucial role in glucose metabolism and insulin secretion.
- GPR119 Agonism : GPR119 is a G-protein coupled receptor that has been implicated in the regulation of glucose homeostasis. Compounds that activate GPR119 can enhance insulin secretion and promote glucose-dependent insulin release. TBMBP has shown promising results in enhancing GPR119-mediated signaling pathways, which could be beneficial in treating type 2 diabetes mellitus (T2DM) .
- Antioxidant Activity : Preliminary studies suggest that TBMBP may exhibit antioxidant properties, potentially reducing oxidative stress and related cellular damage. This activity is critical in various pathological conditions, including neurodegenerative diseases .
- Antimicrobial Properties : The benzothiazole scaffold has been associated with antimicrobial activity. TBMBP's structure suggests it may possess similar properties, although specific studies are needed to confirm this effect .
In Vitro Studies
Recent research has focused on the synthesis of TBMBP analogs and their biological evaluation:
- A study demonstrated the synthesis of TBMBP derivatives using one-pot click chemistry, yielding compounds with enhanced binding affinities to GPR119. Among these derivatives, several exhibited EC50 values comparable to or better than established GPR119 agonists .
| Compound | EC50 (µM) | Remarks |
|---|---|---|
| TBMBP | 0.5 | Strong GPR119 agonist |
| Analog A | 0.3 | Enhanced binding affinity |
| Analog B | 0.7 | Comparable to AR231543 |
Case Studies
- Diabetes Management : In a controlled study involving diabetic rat models, TBMBP was administered to assess its effect on blood glucose levels and insulin secretion. Results indicated a significant reduction in fasting blood glucose levels and an increase in plasma insulin levels compared to the control group .
- Neuroprotective Effects : Another study explored the potential neuroprotective effects of TBMBP in neuronal cell cultures subjected to oxidative stress. The compound demonstrated a protective effect against cell death induced by oxidative agents, suggesting its utility in neurodegenerative disease models .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and protection/deprotection strategies. A common approach includes:
- Step 1 : Reaction of 5-methoxy-1,3-benzothiazol-2-ol with a piperidine derivative (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: EtOAC/hexane gradient) to isolate the Boc-protected intermediate .
- Critical factors : Control of reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like over-oxidation or deprotection .
Q. What spectroscopic techniques are essential for characterizing this compound?
Comprehensive characterization involves:
- ¹H/¹³C NMR : To confirm the presence of methoxy (δ ~3.8 ppm), benzothiazole (aromatic protons δ ~6.8–8.0 ppm), and tert-butyl groups (δ ~1.4 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and nitrogen content .
- FT-IR : Identification of carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Optimization strategies include:
- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of the Boc group) .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency .
- Temperature Control : Lower reaction temperatures (40–50°C) for sensitive intermediates to prevent decomposition .
- Data-Driven Approach : Use DoE (Design of Experiments) to model interactions between variables (e.g., pH, solvent polarity) and yield .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity in related compounds?
Structure-activity relationship (SAR) studies on analogs reveal:
- Methoxy Position : Moving the methoxy group from C5 to C6 on the benzothiazole ring reduces antiviral activity by 70%, likely due to altered π-stacking with target proteins .
- Piperidine Substitution : Replacing tert-butyl with acetyl groups decreases metabolic stability (t₁/₂ reduced from 8h to 2h in hepatic microsomes) .
- Thiazole vs. Triazole : Substituting the benzothiazole with a triazole moiety enhances solubility but diminishes target binding affinity (IC₅₀ increases from 50 nM to 1.2 µM) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to HIV reverse transcriptase, identifying key interactions (e.g., hydrogen bonds with Lys101 and hydrophobic contacts with Tyr188) .
- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories; RMSD values >2.5 Å suggest poor binding .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 inhibition risk .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR splitting) can be addressed via:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., NH in byproducts) .
- Cross-Validation : Compare experimental IR and MS data with computational predictions (e.g., Gaussian-optimized structures) .
Methodological Guidelines
Q. What protocols ensure safe handling and storage of this compound?
- Handling : Use gloveboxes under N₂ atmosphere to prevent hydrolysis of the Boc group. PPE (gloves, goggles) is mandatory due to potential dermal/ocular toxicity (Category 4 GHS classification) .
- Storage : Store at –20°C in amber vials with desiccants (e.g., silica gel) to avoid moisture-induced degradation .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Continuous Flow Chemistry : Reduces reaction time and improves heat management for exothermic steps (e.g., Boc deprotection with HCl/dioxane) .
- Crystallization Optimization : Use solvent mixtures (e.g., EtOAc/hexane) to enhance crystal yield and purity (>99% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
